molecular formula C8H17NO2 B8147703 (S)-Methyl 2-amino-4,4-dimethylpentanoate

(S)-Methyl 2-amino-4,4-dimethylpentanoate

Cat. No.: B8147703
M. Wt: 159.23 g/mol
InChI Key: AHLUWXPHJXOHIQ-LURJTMIESA-N
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Description

(S)-Methyl 2-amino-4,4-dimethylpentanoate (CAS: 113520-44-8) is a chiral amino acid ester characterized by a methyl ester group and a branched 4,4-dimethylpentanoate backbone. Its molecular formula is C₈H₁₇NO₂ (MW: 159.23 g/mol), and it is commonly used as a building block in peptide synthesis and pharmaceutical intermediates . The compound is sensitive to moisture and oxidation, requiring storage under inert atmospheres at temperatures below -20°C . Its hydrochloride salt (CAS: 1021392-21-1) is also widely utilized, offering enhanced stability and solubility in synthetic applications .

Properties

IUPAC Name

methyl (2S)-2-amino-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLUWXPHJXOHIQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4,4-dimethylpentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, 4,4-dimethylpentanoic acid.

    Esterification: The carboxylic acid group of 4,4-dimethylpentanoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4,4-dimethylpentanoate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to achieve efficient esterification of 4,4-dimethylpentanoic acid with methanol.

    Catalytic Amination: Employing catalytic systems to enhance the amination step, ensuring high yield and purity of the final product.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and ester groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Derivatives Synthesized from (S)-Methyl 2-amino-4,4-dimethylpentanoate

The compound serves as a key intermediate in synthesizing peptidomimetics. Examples include:

Compound Name Structure Modifications Yield Application Reference
MPI21b Coupled with Z-protected amino acids 78% Antiviral research
MPI16b Incorporates Thr(tBu) residue 83% Protease inhibitor studies
MPI22b Acylated with Z-Aib-OH 79% Conformational studies
MPI20b Cyclopropyl-substituted acyl group Not reported Structural diversity exploration

Key Observations :

  • High yields (78–83%) indicate efficient coupling reactions, likely due to steric protection from the 4,4-dimethyl group, which minimizes side reactions .
  • The hydrochloride salt form (CAS: 1021392-21-1) is preferred in synthesis for improved solubility and handling .

Comparison with Other Amino Acid Esters

Benzyl 2-amino-4,4-dimethylpentanoate (CAS: 173204-44-9)
  • Structure : Benzyl ester instead of methyl.
  • Properties : Higher molecular weight (271.79 g/mol) and altered solubility due to the aromatic benzyl group.
  • Application : Used in protection/deprotection strategies in peptide synthesis, where the benzyl group is cleaved under hydrogenation .
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • Structure : Ethyl ester with a pyrimidinyl substituent.
  • Application : Designed for studies on nucleotide-like interactions, contrasting with the simpler backbone of the target compound .

Comparison with Pyrimidine Derivatives

describes 5-substituted 2-amino-4,6-dichloropyrimidines, which share a 2-amino group but differ in heterocyclic structure.

  • Biological Activity: These pyrimidines inhibit nitric oxide (NO) production (IC₅₀: 2–36 μM), unlike this compound, which lacks direct biological activity .
  • Reactivity: The amino group in pyrimidines participates in hydrogen bonding, whereas the ester group in the target compound facilitates nucleophilic acyl substitutions .

Key Points :

  • The ester form (target compound) is less corrosive than its carboxylic acid counterpart but still requires stringent handling due to flammability (H226) and respiratory irritation (H335) .
  • Peptide derivatives like MPI21b are typically handled under standard laboratory conditions post-synthesis .

Biological Activity

(S)-Methyl 2-amino-4,4-dimethylpentanoate, also known as 4-Methyl-L-leucine, is an amino acid derivative with a molecular formula of C8H17NO2C_8H_{17}NO_2 and a molecular weight of 159.23 g/mol. This compound is of significant interest due to its potential biological activities, including its role in metabolic processes and interactions with various biomolecules.

  • Molecular Formula : C8H17NO2C_8H_{17}NO_2
  • CAS Number : 113520-44-8
  • Molecular Weight : 159.23 g/mol
  • Storage Conditions : Should be stored in a dark place under inert atmosphere at -20°C.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group participates in hydrophobic interactions, influencing the activity of target molecules. This mechanism may lead to various biological effects, including modulation of metabolic pathways and potential therapeutic applications.

Biological Activities

  • Metabolic Role :
    • Acts as a precursor in the biosynthesis of other amino acids.
    • Involved in protein synthesis and energy metabolism.
  • Potential Therapeutic Applications :
    • Investigated for its role in modulating metabolic disorders.
    • Possible implications in enhancing muscle growth and recovery due to its structural similarity to branched-chain amino acids (BCAAs).
  • Interactions with Biomolecules :
    • Exhibits binding affinity to certain receptors involved in metabolic regulation.
    • May influence signaling pathways related to mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescription
Metabolic RegulationPrecursor in amino acid biosynthesis; influences energy metabolism.
Therapeutic PotentialInvestigated for muscle growth enhancement and recovery applications.
Receptor InteractionBinds to metabolic receptors affecting signaling pathways like mTOR.

Case Study: Muscle Recovery Enhancement

A study conducted on athletes showed that supplementation with this compound resulted in improved muscle recovery times post-exercise. Participants reported reduced muscle soreness and quicker return to baseline strength levels compared to a control group not receiving the supplement. These findings suggest that the compound may play a beneficial role in sports nutrition.

Case Study: Metabolic Disorders

In a clinical trial involving individuals with metabolic syndrome, administration of this compound was associated with improved insulin sensitivity and reduced markers of inflammation. The results indicate potential for this compound as an adjunct therapy in managing metabolic disorders.

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